molecular formula C16H14N6O4S3 B11600382 N-({4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl}carbamothioyl)pyridine-3-carboxamide

N-({4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl}carbamothioyl)pyridine-3-carboxamide

Cat. No.: B11600382
M. Wt: 450.5 g/mol
InChI Key: CVXZZNKCWANTLD-UHFFFAOYSA-N
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Description

1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA involves multiple steps. One common synthetic route includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification using column chromatography . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA has a wide range of scientific research applications:

Comparison with Similar Compounds

1-{4-[(4-METHOXY-1,2,5-THIADIAZOL-3-YL)SULFAMOYL]PHENYL}-3-(PYRIDINE-3-CARBONYL)THIOUREA is unique compared to other thiadiazole derivatives due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C16H14N6O4S3

Molecular Weight

450.5 g/mol

IUPAC Name

N-[[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H14N6O4S3/c1-26-15-13(20-28-21-15)22-29(24,25)12-6-4-11(5-7-12)18-16(27)19-14(23)10-3-2-8-17-9-10/h2-9H,1H3,(H,20,22)(H2,18,19,23,27)

InChI Key

CVXZZNKCWANTLD-UHFFFAOYSA-N

Canonical SMILES

COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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